molecular formula C12H11N3O B1597428 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one CAS No. 97507-52-3

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Cat. No.: B1597428
CAS No.: 97507-52-3
M. Wt: 213.23 g/mol
InChI Key: VQHCVLOZJJUGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one is a heterocyclic compound with a molecular formula of C12H11N3O and a molecular weight of 213.24 g/mol . This compound is characterized by its unique triazole ring structure, which is fused with a benzene ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, leading to the formation of the triazole ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-benzotriazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-11-8-4-7-10-12(11)14-15(13-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHCVLOZJJUGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN(N=C2C(=O)C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353508
Record name 2-Phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97507-52-3
Record name 2-Phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one
Reactant of Route 2
Reactant of Route 2
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one
Reactant of Route 3
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one
Reactant of Route 4
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one
Reactant of Route 5
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one
Reactant of Route 6
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.